tert-Butyl cyanoacetate

Descripción

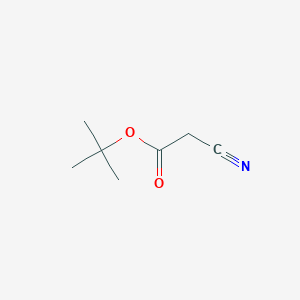

tert-Butyl cyanoacetate (TBCA, CAS 1116-98-9) is a colorless liquid with a pungent odor, widely used in organic synthesis. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol, a boiling point of 40–42°C, and a density of 0.988 g/cm³ . Structurally, it consists of a cyanoacetate moiety esterified with a tert-butyl group, providing steric bulk and stability.

TBCA is a key reagent in Knoevenagel condensations to synthesize acrylates (e.g., tert-butyl phenylcyanoacrylates) , cyclopropanated sugar derivatives , and vinylogous ureas . It also enhances β-selectivity in sugar nucleoside coupling reactions . Its miscibility with organic solvents and reversible reactivity under varied conditions make it versatile .

Propiedades

IUPAC Name |

tert-butyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNYNEMRWHFIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061501 | |

| Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-98-9 | |

| Record name | tert-Butyl cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl cyanoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWT31M9VDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Alkoxide-Catalyzed Transesterification

The CN102633681B patent details a process using sodium tert-butoxide or potassium tert-butoxide as catalysts. Key steps include:

-

Combining methyl cyanoacetate, tert-butanol, and catalyst (0.4–0.6% of total reactant weight).

-

Heating to 150–170°C for 6–8 hours under reflux.

-

Recovering unreacted tert-butanol via vacuum distillation.

-

Adjusting pH to 6.5–7.5 with acetic acid.

-

Purifying the product via fractional distillation.

Optimized conditions yield 90–95% purity (GC) with minimal impurities. For example, a 2:3 molar ratio of methyl cyanoacetate to tert-butanol with 0.5% sodium tert-butoxide at 170°C for 8 hours achieved 95% yield. Comparative data for alternative esters (e.g., ethyl, isopropyl) show lower yields (Table 1), highlighting methyl cyanoacetate’s superiority.

Table 1: Transesterification Yields with Different Cyanoacetate Esters

| Ester Substrate | Catalyst | Yield (%) | Purity (GC, %) |

|---|---|---|---|

| Methyl cyanoacetate | NaO-t-Bu | 95 | 99 |

| Ethyl cyanoacetate | KO-t-Bu | 82 | 97 |

| Isopropyl cyanoacetate | KO-t-Bu | 72 | 92 |

Tin-Catalyzed Alkoxylation

The US5698730A patent describes a transesterification method using dibutyltin dimethoxide or dioctyltin di(t-butoxide) . These catalysts enable methanol/ethanol removal via distillation, driving the equilibrium toward tert-butyl cyanoacetate. For instance, refluxing methyl cyanoacetate with tert-butanol and 1.5% dibutyltin dimethoxide at 110°C for 8 hours achieved 95% conversion and 100% selectivity. Tin catalysts avoid alkaline conditions, reducing side reactions, but raise concerns about metal leaching and disposal costs.

Alternative Synthetic Routes

While transesterification dominates, historical methods face critical limitations:

Chloroacetate Cyanidation

Reacting tert-butyl chloroacetate with NaCN/KCN produces this compound but generates stoichiometric NaCl waste and requires specialized chloroacetate precursors.

Cyanoacetyl Halide Alcoholysis

Cyanoacetyl chloride reacts with tert-butanol in the presence of N,N-dimethylaniline, but PCl₅ (used to prepare the halide) is highly corrosive, complicating equipment design.

Alkoxycarbonylation

Chloroacetonitrile, CO, and tert-butanol react under high pressure (≥50 bar), necessitating expensive reactors and safety measures.

Process Optimization and Parameter Analysis

Catalyst Loading

Alkoxide catalysts require only 0.4–0.6% by weight for optimal activity, whereas tin catalysts demand higher loadings (1.5–2.0%). Excessive alkoxide (>1%) promotes tert-butanol self-condensation, reducing yield.

Molar Ratios

A 1:1.5–1:1.7 ratio of methyl cyanoacetate to tert-butanol maximizes ester exchange efficiency. Lower ratios (<1:1) leave unreacted cyanoacetate, while higher ratios (>2:1) increase distillation costs.

Temperature and Time

Alkoxide-catalyzed reactions peak at 150–170°C (6–8 hours), balancing kinetics and thermal decomposition risks. Tin-catalyzed methods operate at lower temperatures (110–120°C) but require longer times (8–12 hours).

Table 2: Comparative Reaction Parameters

| Parameter | Alkoxide Method | Tin Catalyst Method |

|---|---|---|

| Temperature (°C) | 150–170 | 110–120 |

| Time (hours) | 6–8 | 8–12 |

| Catalyst Loading | 0.4–0.6% | 1.5–2.0% |

| Byproducts | Minimal | Tin residues |

Industrial Viability and Environmental Considerations

Scalability

Alkoxide-catalyzed transesterification uses standard reactors and avoids high-pressure equipment, enabling rapid scale-up. Tin catalysts require post-reaction filtration to remove metal residues, adding operational complexity.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl cyanoacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Decarboxylation Reactions: The compound can undergo decarboxylation to form 3-amino-4-alkyl isoquinolines.

Functionalization Reactions: It can be functionalized to form vinylogous urea and other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.

Decarboxylation: This reaction typically requires heating in the presence of a catalyst.

Functionalization: Reagents like lithium hexamethyldisilazide (LHMDS) and cyanamide methyl ester are used.

Major Products:

Vinylogous Urea: Formed through the reaction with cyanamide methyl ester.

3-Amino-4-Alkyl Isoquinolines: Formed through decarboxylation reactions.

Aplicaciones Científicas De Investigación

2.1. Synthesis of Isoquinolines

One of the primary applications of tert-butyl cyanoacetate is in the synthesis of isoquinolines. It can undergo functionalization and decarboxylation to yield 3-amino-4-alkyl isoquinolines, which are important in pharmaceuticals .

Case Study:

A study demonstrated the synthesis of vinylogous urea from this compound, achieving a yield of 50% through a multi-step reaction involving enolate addition to cyanamide methyl ester . This method showcases the compound's utility in generating nitrogen-containing heterocycles.

2.2. Medicinal Chemistry

This compound has been investigated for its role in drug discovery, particularly in enhancing metabolic stability. Research indicates that substituting the tert-butyl group with more stable moieties can improve the pharmacokinetic profiles of drug candidates .

Data Table: Metabolic Stability Comparison

| Compound | Metabolic Stability (t½) | Clearance (mL/min/kg) |

|---|---|---|

| This compound | 63 min | High |

| Cp-CF₃ Analog | 114 min | Low |

This table illustrates how modifications to the tert-butyl group can significantly impact drug metabolism and clearance rates.

3.1. Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for producing various polymeric materials. Its reactive cyano group allows it to participate in polymerization reactions, leading to materials with desirable properties for coatings and adhesives.

Case Study:

Research has shown that incorporating this compound into polymer formulations enhances flexibility and thermal stability, making it suitable for high-performance applications .

3.2. Agrochemicals

The compound is also explored in the agrochemical sector, particularly as an intermediate in synthesizing pesticides and herbicides. Its ability to form complex structures under mild conditions makes it valuable for developing new agrochemical agents.

Mecanismo De Acción

The mechanism of action of tert-butyl cyanoacetate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the methylene group adjacent to it highly reactive. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products .

Comparación Con Compuestos Similares

Ethyl Cyanoacetate

Key Differences :

- Steric Effects: The tert-butyl group in TBCA introduces steric hindrance, slowing reaction rates but improving selectivity in cyclopropanation and glycosylation . Ethyl cyanoacetate, with a smaller ester group, reacts faster but offers less steric control.

- Solubility: TBCA’s tert-butyl group enhances solubility in non-polar solvents compared to ethyl derivatives .

tert-Butyl Acetoacetate

Key Differences :

- Reactivity: The cyano group in TBCA acts as a strong electron-withdrawing group, facilitating nucleophilic additions (e.g., Knoevenagel). In contrast, the keto group in tert-butyl acetoacetate enables enolate formation for Claisen or alkylation reactions .

- Biological Relevance : tert-Butyl acetoacetate is a precursor in ketone body metabolism, while TBCA is primarily used in synthetic chemistry .

Benzyl Cyanoacetate

Key Differences :

- Aromatic vs. Aliphatic Ester: The benzyl group in benzyl cyanoacetate introduces aromaticity, enabling π-π interactions in materials science. TBCA’s tert-butyl group improves thermal stability and reduces polarity .

tert-Butyl Iodoacetate

| Property | This compound | tert-Butyl Iodoacetate |

|---|---|---|

| Functional Group | Cyano (-CN) | Iodo (-I) |

| Molecular Formula | C₇H₁₁NO₂ | C₆H₁₁IO₂ |

| Key Applications | Nucleophilic additions | Alkylation, radiopharmaceuticals |

Key Differences :

- Reactivity: The iodo group in tert-butyl iodoacetate is a superior leaving group, enabling SN2 reactions. TBCA’s cyano group participates in conjugate additions or cyclizations .

Actividad Biológica

tert-Butyl cyanoacetate (TBCA) is an important compound in organic synthesis, particularly in the preparation of various biologically active molecules. Its structure, characterized by a tert-butyl group and a cyanoacetate moiety, enables it to participate in diverse chemical reactions, leading to applications in medicinal chemistry and pharmaceuticals. This article reviews the biological activities associated with TBCA, including its antimicrobial properties and its role as a building block in drug development.

- Chemical Formula : CHNO

- Molecular Weight : 143.17 g/mol

- CAS Number : 1116-98-9

Antimicrobial Properties

Research indicates that TBCA exhibits significant antimicrobial activity. A study explored its potential as an inhibitor of biofilm formation in uropathogenic Escherichia coli. The results demonstrated that TBCA derivatives could effectively reduce biofilm development without affecting bacterial growth, suggesting a targeted mechanism of action against virulence factors rather than general bacterial viability .

Table 1: Summary of Antimicrobial Activity of TBCA Derivatives

The mechanism by which TBCA and its derivatives inhibit biofilm formation involves interference with pili formation in bacteria. Electron microscopy studies confirmed that TBCA-treated bacteria exhibited reduced piliation, which is crucial for biofilm establishment . This suggests that TBCA may serve as a novel class of antivirulence agents.

Case Studies and Research Findings

- Synthesis and Evaluation : A significant study synthesized various TBCA derivatives to evaluate their biological activities. The findings revealed that structural modifications led to varying degrees of antimicrobial potency, emphasizing the importance of molecular structure in biological activity .

- Bioactivity against Human Pathogens : Another investigation focused on the antibacterial properties of TBCA against clinically relevant pathogens. The study found that certain derivatives displayed enhanced activity compared to the parent compound, indicating potential for further development into therapeutic agents .

- Application in Drug Development : TBCA has been utilized as a versatile building block in synthesizing compounds with potential therapeutic applications, including g-secretase inhibitors and antagonists for various receptors involved in pain and inflammation pathways .

Q & A

Q. Basic Research Focus

- PPE : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 118°C) .

- Storage : Keep in airtight containers at <25°C to prevent degradation .

What experimental approaches are used to determine the stability and decomposition products of this compound under varying storage conditions?

Q. Advanced Research Focus

- Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and analyze degradation via GC/MS to identify byproducts (e.g., cyanoacetic acid) .

- Kinetic Modeling : Predict shelf-life using Arrhenius equations based on decomposition rates.

- Storage Recommendations : Cool (4°C), dry environments to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.